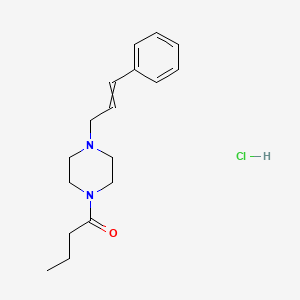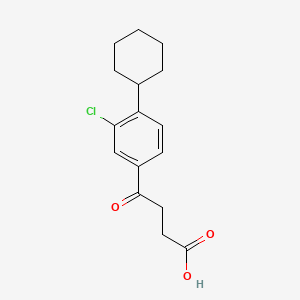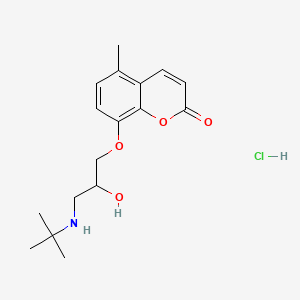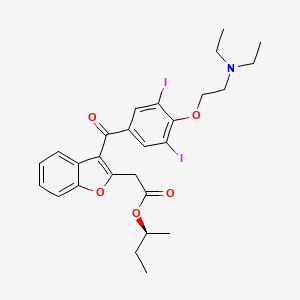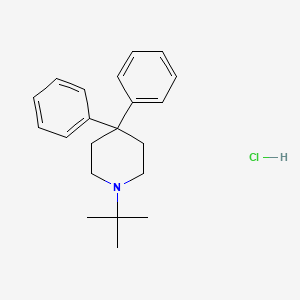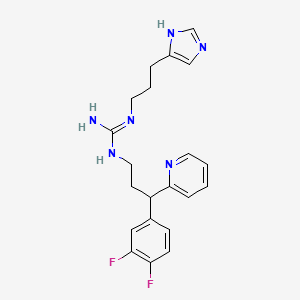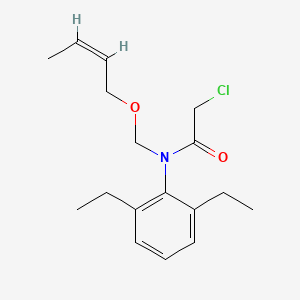
Butenachlor
説明
Butenachlor is a selective, soil-applied herbicide used for controlling grass and some broad-leaved weeds . It is also known as a chloroacetamide herbicide . It has a low aqueous solubility and is not highly volatile . It is moderately toxic to fish but less so to birds . It has a low mammalian oral toxicity .
Molecular Structure Analysis
The molecular formula of Butenachlor is C17H24ClNO2 . The molecule exists in the E- and Z- forms . The InChIKey is HZDIJTXDRLNTIS-DAXSKMNVSA-N .Physical And Chemical Properties Analysis
Butenachlor has a low aqueous solubility and is not highly volatile . The average mass is 309.831 Da . It is not expected to be persistent in soil systems .科学的研究の応用
Butenafine and Superficial Mycoses
Butenafine, a benzylamine derivative, exhibits significant fungicidal activity against dermatophytes, aspergilli, and other fungi. It is particularly effective against various dermatophytic and superficial fungal infections. The drug demonstrates excellent penetration into the epidermis and shows prolonged retention time when applied topically. This results in residual therapeutic activity even after treatment cessation. Notably, butenafine also possesses anti-inflammatory properties. Clinical trials have shown its efficacy for tinea pedis, tinea corporis, and tinea cruris when used for shorter durations. However, its effectiveness against pityriasis versicolor, seborrheic dermatitis, and as an anticandidal agent is not fully established (Singal, 2008).
Interaction of Butenafine with Lipids
Butenafine's efficacy and long action duration might be due to its interaction with cell membrane phospholipids, leading to permeabilization of the fungal cell wall. Its high lipophilicity suggests that it might fixate to lipids in cutaneous tissues, acting as local depots for slow drug release. Conformational analysis and studies using liposomes show that butenafine increases membrane fluidity and permeability, confirming its interaction with lipids and incorporation into membrane phospholipids. These findings are essential in understanding butenafine's antifungal efficacy and action duration (Mingeot-Leclercq et al., 2001).
Butenafine in Dermatological Treatment
Butenafine hydrochloride is effective against interdigital tinea pedis. Its fungicidal activity is superior to some other antifungal agents, and it blocks sterol synthesis in fungi. Pharmacokinetic assessments have shown that butenafine achieves high concentrations and retention time in the skin, with accompanying anti-inflammatory activity. Clinical trials indicate its tolerability and efficacy in topical applications for tinea pedis (Syed & Maibach, 2000).
Butenafine Hydrochloride Cream Bioequivalence
An in vitro study investigated the bioperformance of butenafine hydrochloride cream formulations. The study compared the extent of butenafine permeation into human skin from new and current formulations, demonstrating no significant difference. This indicates that formulation changes have no major impact on the bioperformance of butenafine hydrochloride cream (Mitra et al., 2016).
特性
IUPAC Name |
N-[[(Z)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h4,7-10H,5-6,11-13H2,1-3H3/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDIJTXDRLNTIS-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N(COC/C=C\C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058206 | |
| Record name | Butenachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butenachlor | |
CAS RN |
87310-56-3 | |
| Record name | Butenachlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87310-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butenachlor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087310563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butenachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTENACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0EV45W87P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



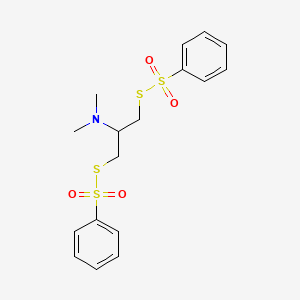
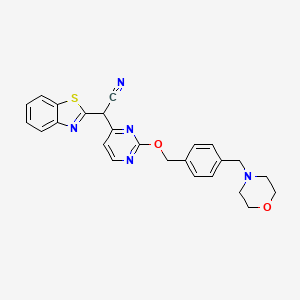
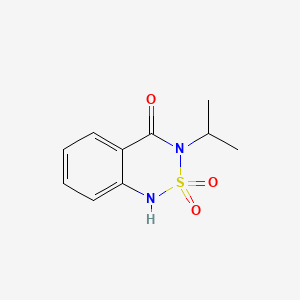
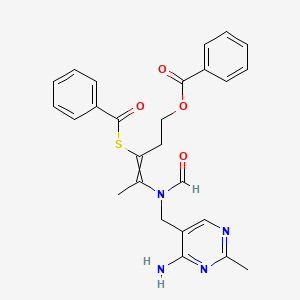
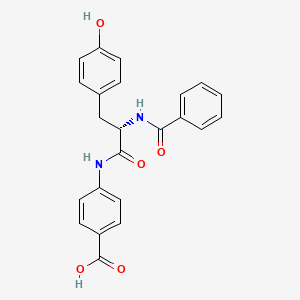
![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)
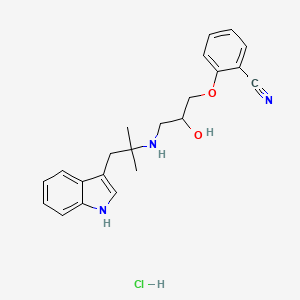
![2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile](/img/structure/B1668019.png)
